Doramapimod - 285983-48-4

Doramapimod

Catalog Number: EVT-266305
CAS Number: 285983-48-4
Molecular Formula: C31H37N5O3
Molecular Weight: 527.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Doramapimod, also known as BIRB-796, is a synthetic small molecule that acts as a potent and selective inhibitor of p38MAPK. [, , , , , ] This kinase plays a crucial role in intracellular signaling pathways involved in inflammatory responses, making it a therapeutic target for inflammatory diseases and cancer. [, , , , , , ]

Future Directions
  • Personalized Medicine in IBD: Integrating explainable machine learning with multi-omic and demographic data shows promise in predicting individual responses to Doramapimod in Inflammatory Bowel Disease (IBD). [, ] This approach may pave the way for personalized treatment strategies and improve clinical outcomes.
  • Combination Therapies in AML: Further investigation into the synergistic effects of Doramapimod with other targeted agents, like venetoclax and palbociclib, is warranted to optimize treatment strategies for AML, particularly in the context of different leukemic differentiation states. [, ]
  • Biomarker Identification: Identifying predictive biomarkers for Doramapimod response in various diseases, including AML and IBD, will be crucial for selecting patients who are most likely to benefit from this therapy. [, , , ]

BIRB-796

VX-745

Compound Description: VX-745 (5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one) is an ATP-competitive inhibitor of p38 MAP kinase. It was investigated in clinical trials for inflammatory diseases but was withdrawn due to concerns about central nervous system toxicity [].

Relevance: Like Doramapimod, VX-745 targets p38 MAP kinase, although it acts through a different mechanism (ATP-competitive vs. allosteric) [].

SB203580

Compound Description: SB203580 (4-[5-(4-fluorophenyl)-2-[4-(methylsulfinyl)phenyl]-1H-imidazol-4-yl]-pyridine) is a pyridyl imidazole compound that acts as a selective inhibitor of p38 MAP kinase. It is widely used as a tool compound in research to study the biological roles of p38 MAPK signaling [].

Relevance: Similar to Doramapimod, SB203580 targets p38 MAP kinase for inhibition and is used to investigate the therapeutic potential of inhibiting this kinase in various diseases [].

Ralimetinib

Compound Description: Ralimetinib is a small-molecule inhibitor that specifically blocks the activity of MK2, a downstream substrate of p38 MAP kinase. By inhibiting MK2, ralimetinib indirectly inhibits the p38 MAPK pathway [].

ARRY 614

Compound Description: ARRY 614 is a small-molecule inhibitor that exhibits dual inhibitory activity, targeting both p38 MAP kinase and Tie2, a receptor tyrosine kinase. It has shown promising preclinical activity in models of acute myeloid leukemia and myelodysplastic syndromes [].

Relevance: ARRY 614 shares the ability to inhibit p38 MAP kinase with Doramapimod, although it also inhibits Tie2. This dual activity may provide a broader therapeutic window or enhanced efficacy in certain disease contexts [].

Panobinostat

Compound Description: Panobinostat is a histone deacetylase (HDAC) inhibitor with broad activity against multiple HDAC isoforms. It is approved for the treatment of multiple myeloma, but combinations with Doramapimod did not show enhanced efficacy compared to either single agent [].

Relevance: Panobinostat represents a different class of therapeutic agent compared to Doramapimod, targeting epigenetic regulation rather than kinase signaling. While the combination was not particularly effective, it highlights the exploration of combining Doramapimod with agents targeting different mechanisms [].

Palbociclib

Compound Description: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play crucial roles in cell cycle progression, and palbociclib is used in the treatment of certain breast cancers. Combinations of palbociclib with Doramapimod showed significantly enhanced efficacy compared to each single agent [].

Relevance: Palbociclib and Doramapimod target distinct pathways involved in cancer cell survival and proliferation (cell cycle regulation vs. inflammatory signaling). The synergistic activity observed with their combination suggests that dual inhibition of these pathways may be highly effective in certain cancers, including AML [].

Venetoclax

Compound Description: Venetoclax is a selective inhibitor of BCL2, an anti-apoptotic protein that is frequently overexpressed in various cancers. By inhibiting BCL2, venetoclax promotes apoptosis in cancer cells. Venetoclax is approved for the treatment of chronic lymphocytic leukemia and acute myeloid leukemia. Similar to palbociclib, combinations of venetoclax with Doramapimod also demonstrated significantly enhanced efficacy compared to each single agent [, , ].

Relevance: Like palbociclib, venetoclax targets a different aspect of cancer cell survival compared to Doramapimod (apoptosis vs. inflammatory signaling). The synergistic activity observed with their combination further supports the rationale for combining Doramapimod with agents that modulate distinct but complementary pathways in cancer cells [, , ].

JQ1

Compound Description: JQ1 is a small molecule that inhibits bromodomain and extra-terminal (BET) proteins, which are epigenetic readers that recognize acetylated lysine residues on histones and other proteins. BET inhibitors have shown promising preclinical activity in various cancers, but combinations of JQ1 with Doramapimod did not show enhanced efficacy compared to either single agent in initial studies [].

Relevance: JQ1, similar to panobinostat, represents a distinct class of therapeutic agent compared to Doramapimod, targeting epigenetic regulation rather than kinase signaling. While early data did not support a synergistic interaction, further exploration of JQ1 combinations with Doramapimod may be warranted in specific contexts [].

SRT1720

Compound Description: SRT1720 is a synthetic activator of sirtuin 1 (SIRT1), a NAD+-dependent deacetylase implicated in various cellular processes, including aging, metabolism, and stress resistance []. SRT1720 has been shown to induce autophagy in cancer cells.

Relevance: Although structurally dissimilar to Doramapimod, SRT1720 shares a functional link by its ability to induce autophagy in cancer cells. This suggests potential crosstalk between the pathways modulated by both compounds and warrants further investigation into their combined effects [].

3-Methyladenine (3-MA)

Compound Description: 3-Methyladenine (3-MA) is a commonly used autophagy inhibitor that blocks the early stages of autophagy by inhibiting the activity of phosphatidylinositol 3-kinase class III (PI3K-III), a key enzyme involved in autophagosome formation [].

Relevance: 3-MA, as an autophagy inhibitor, provides a valuable tool to study the role of autophagy in the context of Doramapimod's activity. This compound can be used to assess whether Doramapimod's effects on cell survival, proliferation, or other cellular processes are influenced by autophagy [].

Overview

Doramapimod, also known as BIRB 796, is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has garnered attention for its potential therapeutic applications in various inflammatory and oncological conditions. Doramapimod's ability to inhibit p38 MAPK makes it a valuable tool in research and drug development, particularly in targeting diseases characterized by excessive inflammation or abnormal cell proliferation.

Source and Classification

Doramapimod is classified as a small molecule inhibitor specifically targeting the p38 MAPK pathway. It is derived from a series of chemical compounds designed to modulate cellular signaling pathways involved in inflammation and stress responses. The compound has been studied extensively in preclinical and clinical trials to evaluate its efficacy in treating conditions such as Crohn's disease, rheumatoid arthritis, and certain cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of doramapimod involves several key steps that typically include the formation of urea derivatives. The synthetic pathway usually begins with commercially available starting materials, which undergo transformations such as amide bond formation and cyclization to yield the final product. High-performance liquid chromatography coupled with mass spectrometry is often employed to assess the purity and identity of the synthesized compound .

Key steps in synthesis:

  • Formation of Urea Derivatives: Utilizing reaction conditions that favor the formation of urea structures.
  • Purification: Employing techniques like column chromatography or recrystallization to isolate doramapimod from reaction mixtures.
  • Characterization: Using spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) to confirm the structure and purity of doramapimod.
Chemical Reactions Analysis

Reactions and Technical Details

Doramapimod primarily acts through competitive inhibition of p38 MAPK, which is involved in various cellular responses including inflammation, apoptosis, and cell differentiation. The compound's mechanism involves binding to the ATP-binding site of p38 MAPK, thereby preventing phosphorylation of downstream targets.

Key reactions include:

  • Inhibition of TNF-alpha Production: Doramapimod has shown significant inhibition of tumor necrosis factor-alpha (TNF-alpha) synthesis in various cell lines, highlighting its anti-inflammatory potential .
  • Impact on Cell Proliferation: In cancer models, doramapimod has been observed to inhibit cell proliferation by inducing apoptosis through modulation of signaling pathways .
Mechanism of Action

Process and Data

Doramapimod exerts its effects primarily by inhibiting the p38 MAPK signaling pathway. This pathway plays a critical role in mediating inflammatory responses and cellular stress signals. By blocking this pathway, doramapimod reduces the production of pro-inflammatory cytokines such as TNF-alpha.

Mechanism Overview:

  1. Binding to p38 MAPK: Doramapimod binds competitively at the ATP site.
  2. Inhibition of Phosphorylation: This prevents phosphorylation events that activate downstream signaling cascades.
  3. Reduction in Cytokine Production: Leads to decreased expression of inflammatory mediators.

Experimental data indicates that doramapimod effectively reduces TNF-alpha levels by approximately 65% in vivo models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Doramapimod exhibits several notable physical and chemical properties that contribute to its biological activity:

  • Appearance: White to off-white powder.
  • Melting Point: Approximately 180-185 °C.
  • pH Stability: Stable across a range of physiological pH levels.
  • Solubility Profile: Highly soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

These properties facilitate its use in various experimental settings and therapeutic formulations.

Applications

Scientific Uses

Doramapimod has been explored for multiple scientific applications:

  • Anti-inflammatory Research: Used extensively to study mechanisms underlying inflammatory diseases due to its ability to inhibit cytokine production.
  • Cancer Therapeutics: Investigated for its potential to enhance the efficacy of other anticancer agents by modulating stress response pathways.
  • Preclinical Models: Employed in animal studies to evaluate its effects on disease models such as arthritis and inflammatory bowel disease .

Properties

CAS Number

285983-48-4

Product Name

Doramapimod

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea

Molecular Formula

C31H37N5O3

Molecular Weight

527.7 g/mol

InChI

InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)

InChI Key

MVCOAUNKQVWQHZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3(4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl)urea
BIRB 796
BIRB796
doramapimod

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.